molecular formula C18H24N2O2 B2841352 1-(4-tert-butylphenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea CAS No. 1351623-22-7

1-(4-tert-butylphenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea

Cat. No.: B2841352
CAS No.: 1351623-22-7
M. Wt: 300.402
InChI Key: TYLKJZMEXIBGFZ-UHFFFAOYSA-N
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Description

1-(4-tert-butylphenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This compound features a tert-butylphenyl group and a dimethylfuran group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylphenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea typically involves the reaction of 4-(tert-butyl)aniline with 2,5-dimethylfuran-3-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with an isocyanate to form the final urea compound. The reaction conditions often include:

  • Solvent: Toluene or dichloromethane
  • Temperature: Room temperature to reflux
  • Catalysts: Acid or base catalysts may be used to facilitate the reaction

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated synthesis systems may be employed to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butylphenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a lactone.

    Reduction: The carbonyl group in the urea moiety can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.

Major Products

    Oxidation: Formation of a lactone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylphenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Tert-butyl)phenyl)-3-(phenyl)urea
  • 1-(4-(Tert-butyl)phenyl)-3-(methyl)urea
  • 1-(4-(Tert-butyl)phenyl)-3-(2-furyl)urea

Comparison

Compared to these similar compounds, 1-(4-tert-butylphenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea may exhibit unique properties due to the presence of the dimethylfuran group

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-12-10-14(13(2)22-12)11-19-17(21)20-16-8-6-15(7-9-16)18(3,4)5/h6-10H,11H2,1-5H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLKJZMEXIBGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)NC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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